molecular formula C9H19NO7 B599340 rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate CAS No. 132215-92-0

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate

Cat. No.: B599340
CAS No.: 132215-92-0
M. Wt: 253.251
InChI Key: QWJSAWXRUVVRLH-WUUYCOTASA-M
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Description

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is a chemical compound that combines the properties of a quaternary ammonium compound and a dihydroxybutanedioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate typically involves the reaction of 2-hydroxy-N,N,N-trimethylethanaminium with 2,3-dihydroxybutanedioic acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroxybutanedioic acid: A related compound with similar dihydroxybutanedioate moiety but lacking the quaternary ammonium group.

    N,N,N-trimethylethanaminium: A compound with a similar quaternary ammonium group but without the dihydroxybutanedioate moiety.

Uniqueness

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is unique due to the combination of its quaternary ammonium and dihydroxybutanedioate moieties. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications .

Properties

CAS No.

132215-92-0

Molecular Formula

C9H19NO7

Molecular Weight

253.251

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.0/s1

InChI Key

QWJSAWXRUVVRLH-WUUYCOTASA-M

SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Synonyms

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate

Origin of Product

United States

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